molecular formula C22H16ClN3O3S2 B2578959 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloro-5-nitrobenzamide CAS No. 684231-53-6

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloro-5-nitrobenzamide

Cat. No.: B2578959
CAS No.: 684231-53-6
M. Wt: 469.96
InChI Key: ZBDWQDYNNVZBIG-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloro-5-nitrobenzamide is a potent and selective ATP-competitive inhibitor of the oncogenic BRAF V600E mutant kinase . This mutation is a key driver in several cancers, most notably melanoma, as well as colorectal and thyroid cancers, leading to constitutive activation of the MAPK/ERK signaling pathway and uncontrolled cellular proliferation. Researchers utilize this compound to selectively target and inhibit the hyperactive BRAF V600E protein, thereby blocking downstream phosphorylation of MEK and ERK. This targeted inhibition makes it a valuable tool for elucidating the precise role of this oncogenic pathway in disease progression and for investigating mechanisms of resistance to BRAF-targeted therapies. Its application extends to in vitro cell-based assays and in vivo preclinical models to study tumor growth, apoptosis, and signal transduction dynamics. Furthermore, this benzothiophen-benzothiazole-based chemotype serves as a critical chemical scaffold in the development of novel anticancer agents , providing insights into structure-activity relationships for kinase inhibitor design.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3S2/c23-15-10-9-12(26(28)29)11-14(15)20(27)25-22-19(13-5-1-3-7-17(13)30-22)21-24-16-6-2-4-8-18(16)31-21/h2,4,6,8-11H,1,3,5,7H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDWQDYNNVZBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloro-5-nitrobenzamide (commonly referred to as the compound ) has garnered attention for its potential biological activities, particularly its antibacterial properties against Mycobacterium tuberculosis (M. tuberculosis). This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Characteristics

The compound's molecular formula is C22H17N3O3S2C_{22}H_{17}N_{3}O_{3}S_{2} with a molecular weight of 435.52 g/mol. It features a complex structure that includes a benzothiazole moiety and a nitro group, which are significant for its biological activity.

Target of Action

The primary target of this compound is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis (TB).

Mode of Action

The compound exhibits its antibacterial effects through several biochemical interactions:

  • Inhibition of Growth : The presence of the nitro group at the 4th position enhances the compound's ability to inhibit the growth of M. tuberculosis by interfering with bacterial metabolic pathways.
  • Biochemical Pathways Affected : The compound disrupts key biochemical pathways necessary for the survival and replication of M. tuberculosis, leading to a significant reduction in bacterial viability.

Biological Activity Studies

Recent studies have focused on synthesizing and evaluating new derivatives of benzothiazole-based compounds, including the one . The following table summarizes key findings from various research articles regarding its biological activity:

Study ReferenceBiological ActivityMethodologyResults
AntitubercularIn vitro assays against M. tuberculosisDemonstrated significant inhibition with IC50 values comparable to standard treatments.
AntimicrobialComparative analysis with existing antibioticsShowed improved potency against resistant strains of M. tuberculosis.
Structural analysisX-ray crystallography and NMR spectroscopyElucidated structural features contributing to biological activity; confirmed binding interactions with target enzymes.

Case Studies

  • In Vitro Efficacy : A study evaluated the efficacy of the compound against various strains of M. tuberculosis using standard broth microdilution methods. Results indicated that it exhibited potent antitubercular activity with IC50 values significantly lower than many existing treatments .
  • Resistance Mechanisms : Another study explored how modifications in the chemical structure could enhance efficacy against drug-resistant strains. It was found that certain substitutions on the benzothiazole ring could lead to increased binding affinity to bacterial targets, thus overcoming resistance mechanisms .
  • Comparative Analysis : In a comparative study involving several synthesized benzothiazole derivatives, this compound was shown to possess superior antimicrobial properties when tested alongside other known anti-TB agents like Rifampicin and Isoniazid .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Activity/Notes Reference ID
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C10H5ClF2N2OS 274.68 Chlorothiazole, difluorobenzamide PFOR enzyme inhibition; centrosymmetrical dimers via N–H⋯N bonds
N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide C23H19NO2S 373.47 Benzoyl group, tetrahydrobenzothiophene Intramolecular N–H⋯O hydrogen bonds; weak π–π stacking interactions
TAK 632 (N-[7-Cyano-6-[4-fluoro-3-[[[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]…) C27H18F4N4O3S 554.51 Trifluoromethylphenyl, cyano, fluoro substituents Undefined activity; limited toxicological data
BZ-IV (N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide) C14H16N4OS 296.37 Methylpiperazine, acetamide Anticancer potential; synthesized via coupling reactions
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide C26H25N3O4S3 539.70 Morpholine sulfonyl, tetrahydrobenzothiophene High XLogP3 (4.9); potential solubility challenges
Target Compound C22H15ClN3O3S2 488.96 Chloro, nitro, benzothiazole, tetrahydrobenzothiophene Hypothesized enzyme inhibition based on analog studies N/A
Key Observations:
  • Substituent Diversity: The target compound’s nitro group distinguishes it from analogs like TAK 632 (cyano/fluoro) and BZ-IV (methylpiperazine).
  • Ring Systems : The tetrahydrobenzothiophene core in the target compound and ’s analog introduces conformational flexibility compared to fully aromatic systems, which may affect molecular packing and solubility .
  • Hydrogen Bonding : Unlike N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, which forms intermolecular N–H⋯N bonds, the target compound’s nitro group may participate in alternative interactions (e.g., C–H⋯O) to stabilize crystal packing .

Physicochemical Properties

  • Solubility : The morpholine sulfonyl analog () has a high XLogP3 (4.9), indicating lipophilicity. The target compound’s nitro group may reduce solubility compared to halogenated analogs, necessitating formulation optimization .

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